molecular formula C17H12N2OS2 B11984788 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile CAS No. 5315-32-2

2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile

Cat. No.: B11984788
CAS No.: 5315-32-2
M. Wt: 324.4 g/mol
InChI Key: AQJDBWKEYCVPLY-UKTHLTGXSA-N
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Description

2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile is an organic compound that features a thiazole ring, a thiophene ring, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable precursor, such as 2-bromo-3-thiophenecarboxaldehyde, with a base.

    Coupling Reaction: The final step involves coupling the thiazole and thiophene rings with acrylonitrile under conditions that promote the formation of the desired product, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

    Reduction: Reduced forms of the acrylonitrile group.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole or thiophene rings.

Scientific Research Applications

2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Methedrone
  • 4-Methoxyphenethylamine

Uniqueness

2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile is unique due to its combination of a thiazole ring, a thiophene ring, and an acrylonitrile group. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in materials science and pharmaceuticals.

Properties

CAS No.

5315-32-2

Molecular Formula

C17H12N2OS2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9+

InChI Key

AQJDBWKEYCVPLY-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N

Origin of Product

United States

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